2,2',3,4,4',5',6-Heptabromodiphenyl ether 2,2',3,4,4',5',6-Heptabromodiphenyl ether BDE No 183 belongs to the class of polybrominated diphenyl ethers. It can be commercially used as a flame retardant additive in building materials, textiles, plastics and electronic equipment.
2,2',3,4,4',5',6-Heptabromodiphenyl ether is an aromatic ether and an organobromine compound.
2, 2', 3, 4, 4', 5', 6-Heptabromodiphenyl ether, also known as bde 183 or 2, 2', 3, 4, 4', 5', 6-heptabde, belongs to the class of organic compounds known as bromodiphenyl ethers. Bromodiphenyl ethers are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group. 2, 2', 3, 4, 4', 5', 6-Heptabromodiphenyl ether is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 2', 3, 4, 4', 5', 6-heptabromodiphenyl ether is primarily located in the membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 207122-16-5
VCID: VC21069348
InChI: InChI=1S/C12H3Br7O/c13-4-1-6(15)9(3-5(4)14)20-12-8(17)2-7(16)10(18)11(12)19/h1-3H
SMILES: C1=C(C(=CC(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br
Molecular Formula: C12H3Br7O
Molecular Weight: 722.5 g/mol

2,2',3,4,4',5',6-Heptabromodiphenyl ether

CAS No.: 207122-16-5

Cat. No.: VC21069348

Molecular Formula: C12H3Br7O

Molecular Weight: 722.5 g/mol

* For research use only. Not for human or veterinary use.

2,2',3,4,4',5',6-Heptabromodiphenyl ether - 207122-16-5

Specification

Description BDE No 183 belongs to the class of polybrominated diphenyl ethers. It can be commercially used as a flame retardant additive in building materials, textiles, plastics and electronic equipment.
2,2',3,4,4',5',6-Heptabromodiphenyl ether is an aromatic ether and an organobromine compound.
2, 2', 3, 4, 4', 5', 6-Heptabromodiphenyl ether, also known as bde 183 or 2, 2', 3, 4, 4', 5', 6-heptabde, belongs to the class of organic compounds known as bromodiphenyl ethers. Bromodiphenyl ethers are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group. 2, 2', 3, 4, 4', 5', 6-Heptabromodiphenyl ether is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 2', 3, 4, 4', 5', 6-heptabromodiphenyl ether is primarily located in the membrane (predicted from logP).
CAS No. 207122-16-5
Molecular Formula C12H3Br7O
Molecular Weight 722.5 g/mol
IUPAC Name 1,2,3,5-tetrabromo-4-(2,4,5-tribromophenoxy)benzene
Standard InChI InChI=1S/C12H3Br7O/c13-4-1-6(15)9(3-5(4)14)20-12-8(17)2-7(16)10(18)11(12)19/h1-3H
Standard InChI Key ILPSCQCLBHQUEM-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br
Canonical SMILES C1=C(C(=CC(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br

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